trans-4-(4-Bromophenoxy)tetrahydrofuran-3-ol
Overview
Description
“trans-4-(4-Bromophenoxy)tetrahydrofuran-3-ol” is a chemical compound . Its CAS number is 1258963-16-4 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “trans-4-(4-Bromophenoxy)tetrahydrofuran-3-ol”, such as its melting point, boiling point, density, molecular formula, and molecular weight, are not available in the resources I searched .Scientific Research Applications
Synthesis of Functionalized Tetrahydrofurans
A study by Greatrex et al. (2003) discusses an innovative approach for synthesizing highly functionalized tetrahydrofuran derivatives. This method, based on an Oxa-Michael/Michael dimerization of cis-gamma-hydroxyenones, demonstrates the potential for creating complex tetrahydrofurans with significant functional diversity, which could include derivatives of trans-4-(4-Bromophenoxy)tetrahydrofuran-3-ol (Greatrex et al., 2003).
Catalytic Conversion in Organic Synthesis
Carvalho et al. (2009) explored the catalytic conversion of pentynol to furan, highlighting the role of various catalysts in the transformation of tetrahydrofuran derivatives. This research could be relevant for understanding the catalytic applications of compounds like trans-4-(4-Bromophenoxy)tetrahydrofuran-3-ol in organic synthesis (Carvalho et al., 2009).
Bromocyclization Processes
Huang et al. (2011) described an enantioselective bromocyclization of olefins, leading to the production of optically active tetrahydrofurans. This study is significant for understanding the chemical transformations involving bromine, which could be applicable to the bromophenoxy group in trans-4-(4-Bromophenoxy)tetrahydrofuran-3-ol (Huang et al., 2011).
Studies in Epoxide Systems
Coxon et al. (1973) investigated the acid-catalyzed rearrangements of epoxides, leading to the formation of various tetrahydrofurans. Their work provides insights into the potential reactivity and transformation pathways of trans-4-(4-Bromophenoxy)tetrahydrofuran-3-ol under acidic conditions (Coxon et al., 1973).
Electrochemical Applications
Paddon et al. (2006) conducted cryo-electrochemistry studies in tetrahydrofuran, focusing on the electrochemical reduction of specific compounds. This research can shed light on the electrochemical behavior and potential applications of trans-4-(4-Bromophenoxy)tetrahydrofuran-3-ol in electrochemical settings (Paddon et al., 2006).
Safety and Hazards
properties
IUPAC Name |
(3R,4R)-4-(4-bromophenoxy)oxolan-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c11-7-1-3-8(4-2-7)14-10-6-13-5-9(10)12/h1-4,9-10,12H,5-6H2/t9-,10-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLWPAASSYWIWAW-NXEZZACHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)OC2=CC=C(C=C2)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CO1)OC2=CC=C(C=C2)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-4-(4-Bromophenoxy)tetrahydrofuran-3-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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